molecular formula C5H9Na2O8P B12325592 disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate

disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate

Cat. No.: B12325592
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-UHFFFAOYSA-L
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Description

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate, also known as D-Arabinose-5-phosphate disodium salt, is a sugar phosphate compound. It is a derivative of arabinose, a pentose sugar, and plays a significant role in various biochemical pathways. This compound is particularly important in the context of metabolic processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate typically involves the phosphorylation of D-arabinose. One common method includes the reaction of D-arabinose with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation of D-arabinose. This method is advantageous due to its specificity and efficiency. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.

    Medicine: Investigated for its potential in drug development and as a biomarker for certain diseases.

    Industry: Used in the production of nucleotides and nucleic acids.

Mechanism of Action

The compound exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate. This pathway is crucial for the production of nucleotides and nucleic acids. The molecular targets include various enzymes involved in the pathway, such as glucose-6-phosphate dehydrogenase.

Comparison with Similar Compounds

Similar Compounds

    D-Ribose-5-phosphate: Another sugar phosphate involved in the pentose phosphate pathway.

    D-Glucose-6-phosphate: A precursor in the same pathway.

    D-Fructose-6-phosphate: Also involved in carbohydrate metabolism.

Uniqueness

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate is unique due to its specific role in the pentose phosphate pathway and its structural properties. Unlike other sugar phosphates, it is derived from arabinose, which gives it distinct biochemical properties and applications.

Properties

IUPAC Name

disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUSOPCULOEKKB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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